2,2-Diethoxy-1-(1-methyl-1H-pyrazol-5-YL)ethan-1-one
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Overview
Description
2,2-Diethoxy-1-(1-methyl-1H-pyrazol-5-YL)ethan-1-one is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2.
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing a pyrazole core, have been reported to interact with various biological targets, including enzymes and receptors .
Mode of Action
It is known that the pyrazole core, which is present in this compound, can interact with its targets, leading to changes in their function .
Biochemical Pathways
Compounds with similar structures have been reported to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
It is known that the compound’s lipophilicity can be modulated to attenuate its inhibition towards multiple cytochrome p450 (cyp) isoforms .
Result of Action
Compounds with similar structures have been reported to exhibit various biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
It is known that environmental factors can significantly impact the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diethoxy-1-(1-methyl-1H-pyrazol-5-YL)ethan-1-one typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. This intermediate is then reacted with diethyl carbonate under basic conditions to introduce the ethoxy groups. The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2,2-Diethoxy-1-(1-methyl-1H-pyrazol-5-YL)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The ethoxy groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2,2-Diethoxy-1-(1-methyl-1H-pyrazol-5-YL)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential antimicrobial and antifungal properties, making it useful in the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the production of agrochemicals and dyes
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazoles: Known for their broad spectrum of biological activities, including antimicrobial and anticancer properties.
Imidazole Derivatives: These compounds exhibit a wide range of pharmacological activities, such as antibacterial, antifungal, and anti-inflammatory effects.
Pyrazolo[3,4-d]pyrimidines: These are potent inhibitors of cyclin-dependent kinases and have shown promise in cancer treatment.
Uniqueness
2,2-Diethoxy-1-(1-methyl-1H-pyrazol-5-YL)ethan-1-one stands out due to its unique combination of ethoxy groups and a pyrazole ring, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2,2-diethoxy-1-(2-methylpyrazol-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-4-14-10(15-5-2)9(13)8-6-7-11-12(8)3/h6-7,10H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVDKNPHSGLNBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(=O)C1=CC=NN1C)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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